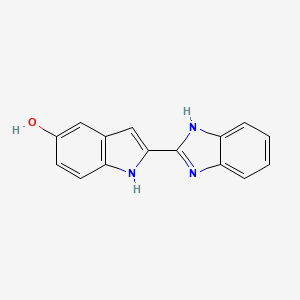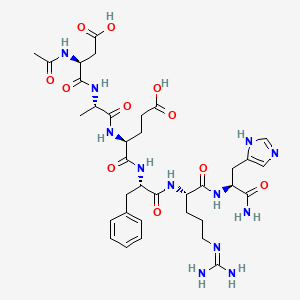
4-Demethyltraxillaside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Demethyltraxillaside is a natural product that belongs to the lignan family. It is isolated from the plant Caulis Trachelospermi, which is known for its medicinal properties. The compound has a molecular formula of C27H34O12 and a molecular weight of 550.56 g/mol . It has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyltraxillaside involves several steps, starting from the extraction of the plant material. The plant extract is subjected to various chromatographic techniques to isolate the compound. The synthetic route typically involves the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Demethyltraxillaside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different environments .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Demethyltraxillaside has a wide range of scientific research applications:
Wirkmechanismus
4-Demethyltraxillaside exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in various cellular processes, including inflammation and cancer progression . The compound interacts with key proteins in these pathways, leading to the suppression of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Demethyltraxillaside is unique among lignans due to its specific molecular structure and bioactivity. Similar compounds include:
Trachelogenin: Another lignan with anti-inflammatory properties.
Arctigenin: Known for its anti-cancer activity.
Matairesinol: Exhibits both anti-inflammatory and anti-cancer properties.
These compounds share similar biological activities but differ in their molecular structures and specific mechanisms of action, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C27H34O12 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-18-8-13(4-5-17(18)38-27-25(32)24(31)23(30)21(11-28)39-27)7-16-15(12-37-26(16)33)6-14-9-19(35-2)22(29)20(10-14)36-3/h4-5,8-10,15-16,21,23-25,27-32H,6-7,11-12H2,1-3H3/t15-,16+,21+,23+,24-,25+,27+/m0/s1 |
InChI-Schlüssel |
NDOXNRJTLLYHPX-VHDPVITESA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)
![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)

![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)




